molecular formula C17H14O6 B600336 3,7-Dihydroxy-3',4'-dimethoxyflavone CAS No. 93322-61-3

3,7-Dihydroxy-3',4'-dimethoxyflavone

Cat. No.: B600336
CAS No.: 93322-61-3
M. Wt: 314.29
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dihydroxy-3’,4’-dimethoxyflavone is a flavonoid compound with the molecular formula C17H14O6. It is known for its various biological activities and is a subject of interest in scientific research due to its potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 3,7-Dihydroxy-3’,4’-dimethoxyflavone are PARP (Poly ADP ribose polymerase) and the aryl hydrocarbon receptor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death . The aryl hydrocarbon receptor is a protein that regulates the expression of genes involved in biological responses to environmental pollutants .

Mode of Action

3,7-Dihydroxy-3’,4’-dimethoxyflavone can reduce the synthesis and accumulation of PARP, thereby protecting cortical neurons against cell death induced by the Parthanatos pathway . It also acts as an antagonist to the aryl hydrocarbon receptor in human breast cancer cells .

Biochemical Pathways

The compound affects the Parthanatos pathway, a form of programmed cell death . By reducing the synthesis and accumulation of PARP, it can protect cortical neurons from cell death induced by this pathway . It also interacts with the aryl hydrocarbon receptor, affecting the expression of genes involved in responses to environmental pollutants .

Pharmacokinetics

It is known that polymethoxyflavones (pmfs), a group of flavonoid compounds to which this compound belongs, are more lipophilic than hydroxyl flavones due to their methoxy groups . This lipophilicity may affect their biological activities and bioavailability .

Result of Action

The compound’s action results in the protection of cortical neurons from cell death induced by the Parthanatos pathway . It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .

Action Environment

The environment can influence the action, efficacy, and stability of 3,7-Dihydroxy-3’,4’-dimethoxyflavone. For instance, the presence of environmental pollutants can affect the interaction of the compound with the aryl hydrocarbon receptor . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydroxy-3’,4’-dimethoxyflavone can be achieved through several methods. One common approach involves the oxidative cyclization of 2’,4’-dihydroxy-3,4-dimethoxychalcone using iodine as a catalyst in dimethyl sulfoxide (DMSO) . The reaction conditions typically include:

    Catalyst: Iodine (I2)

    Solvent: Dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods for 3,7-Dihydroxy-3’,4’-dimethoxyflavone are not well-documented, the general principles of flavonoid synthesis can be applied. These methods often involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydroxy-3’,4’-dimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized flavones, reduced flavanones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,7-Dihydroxy-3’,4’-dimethoxyflavone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

    3,4’-Dimethoxyflavone: Lacks the hydroxyl groups at positions 3 and 7.

    7-Hydroxy-3’,4’-dimethoxyflavone: Similar structure but with a hydroxyl group at position 7.

    5,7-Dihydroxy-3’,4’-dimethoxyflavone: Contains additional hydroxyl groups at positions 5 and 7.

Uniqueness

3,7-Dihydroxy-3’,4’-dimethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)17-16(20)15(19)11-5-4-10(18)8-13(11)23-17/h3-8,18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJJOKAWSCMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345864
Record name 3,7-Dihydroxy-3',4'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93322-61-3
Record name 3,7-Dihydroxy-3',4'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 3,7-Dihydroxy-3',4'-dimethoxyflavone in the context of the provided research?

A1: The research paper [] focuses on identifying the active compounds in Spigelia anthelmia responsible for its anthelmintic properties. This compound was identified as one of the main constituents in the ethyl acetate extract of S. anthelmia, which exhibited the strongest anthelmintic activity against Haemonchus contortus. This suggests that this compound may contribute to the plant's traditional use as an anthelmintic.

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